molecular formula C18H20N2O3 B2549052 2-Methoxy-N-(4-morpholin-4-yl-phenyl)-benzamide CAS No. 304675-36-3

2-Methoxy-N-(4-morpholin-4-yl-phenyl)-benzamide

Cat. No. B2549052
CAS RN: 304675-36-3
M. Wt: 312.369
InChI Key: HRQVUXCZGCSPGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, was described in a study . The process involved dissolving 2-Hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture was stirred for 1 hour under refluxing. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, was analyzed in a study . The crystal structure was determined to be orthorhombic, with a = 15.5675 (12) Å, b = 17.0299 (13) Å, c = 6.2644 (5) Å, and V = 1660.8 (2) Å^3 .

Scientific Research Applications

Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .

Anti-Inflammatory Properties

Due to its benzamide moiety, this compound may exhibit anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. It could be a candidate for developing novel anti-inflammatory drugs .

Neuroprotection and Neurodegenerative Diseases

The morpholine group in the compound may contribute to neuroprotective effects. Studies have investigated its potential in preventing neuronal damage and reducing oxidative stress. Researchers are interested in its application in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound possesses antibacterial and antifungal properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Further research is needed to optimize its efficacy and safety .

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure makes it valuable in organic synthesis and medicinal chemistry. Researchers have used it as a building block for designing new molecules with specific biological activities. Its morpholine ring can serve as a versatile scaffold for drug development .

Photophysical Properties and Sensors

The compound’s photophysical properties, such as fluorescence and absorption spectra, have attracted interest. Scientists explore its potential as a fluorescent probe or sensor for detecting specific analytes. Applications include environmental monitoring, bioimaging, and chemical sensing .

properties

IUPAC Name

2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVUXCZGCSPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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